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Compound of Interest

2,3,6,7-Tetramethoxy-1-
Compound Name:

naphthaldehyde
CAS No.: 33033-34-0
Cat. No.: B1328155

Get Quote

Executive Summary & ldentity

2,3,6,7-Tetramethoxy-1-naphthaldehyde is a highly functionalized aromatic aldehyde
primarily utilized as a regiospecific building block in the total synthesis of bioactive
phenanthroindolizidine alkaloids, most notably Tylophorine and Antofine. Its electron-rich
naphthalene core, decorated with four methoxy groups, makes it a unique substrate for further
annulation reactions, specifically the Pictet-Spengler cyclization.

Chemical Identity Table
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Property Specification

CAS Number 33033-34-0
2,3,6,7-tetramethoxynaphthalene-1-

IUPAC Name
carbaldehyde

Molecular Formula C15H1605

Molecular Weight 276.29 g/mol

Appearance Pale yellow to off-white crystalline solid

N Soluble in CHCIs, DCM, DMSO; sparingly
Solubility

soluble in water

Key Functional Groups

Aldehyde (C-1), Methoxy ethers (C-2, C-3, C-6,
C-7)

Synthetic Pathway & Methodology

The synthesis of 2,3,6,7-tetramethoxy-1-naphthaldehyde typically proceeds via the

Vilsmeier-Haack formylation of the parent hydrocarbon, 2,3,6,7-tetramethoxynaphthalene. This

route is preferred due to its high regioselectivity, driven by the electronic directing effects of the

methoxy substituents.

Retrosynthetic Analysis

The target aldehyde is disconnected to the electron-rich naphthalene core. The C-1 position is

electronically activated by the ortho-methoxy group at C-2 and the para-methoxy group at C-4

(if it were substituted) or the resonance contribution from the C-3/C-6/C-7 system.

Oxidative Coupling

Vilsmeier-Haack Pictet-Spengler

Veratrole FeCI3 or VOF3 > 2,3,6,7-Tetramethoxynaphthalene (POCI3, DMF; > 2,3,6,7-Tetramethoxy-1-naphthaldehyde Cyclization > Tylophorine/Antofine
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Figure 1: Strategic placement of the aldehyde functionality bridging the precursor to the

alkaloid target.
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Detailed Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of 2,3,6,7-tetramethoxynaphthalene. The reaction
exploits the electrophilic nature of the chloroiminium ion generated in situ.

Reagents:

Substrate: 2,3,6,7-Tetramethoxynaphthalene (1.0 equiv)

Reagent A: Phosphorus Oxychloride (POCIs) (1.2-1.5 equiv)

Reagent B: N,N-Dimethylformamide (DMF) (Excess, serves as solvent/reagent)

Quench: Saturated Sodium Acetate (NaOAc) or NaHCOs solution.
Step-by-Step Methodology:
* Vilsmeier Reagent Formation:

o In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5—10 mL per gram
of substrate) to 0°C using an ice bath.

o Dropwise add POCIs over 15 minutes. A white precipitate (the chloroiminium salt) may
form. Stir for 30 minutes at 0°C.

e Substrate Addition:
o Dissolve 2,3,6,7-tetramethoxynaphthalene in a minimum amount of DMF.
o Add this solution dropwise to the Vilsmeier reagent at 0°C.

e Reaction Phase:
o Allow the mixture to warm to room temperature.

o Heat to 80—100°C for 4-6 hours. Monitor by TLC (Mobile phase: 40% EtOAc in Hexanes).
The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot.

e Hydrolysis & Workup:
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[e]

o

Cool the reaction mixture to room temperature and pour onto crushed ice.

Neutralize carefully with saturated NaOAc or NaHCOs solution to pH 7-8. Stir for 1 hour to

ensure complete hydrolysis of the iminium intermediate to the aldehyde.

o

[¢]

vacuo.

e Purification:

Extract with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over anhydrous NazSOa4, and concentrate in

o Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel,

EtOAc/Hexane gradient) to yield the target aldehyde as yellow needles.

Structural Characterization (Expected Data)

Validation of the compound relies on identifying the symmetry-breaking aldehyde group and the

distinct methoxy signals.

Technique Diagnostic Signal Interpretation
Aldehyde proton (-CHO).
1H NMR 0 ~10.5 ppm (s, 1H) o ] i
Distinctive downfield shift.
Four methoxy groups (-OCHs).
1H NMR 0 ~4.0-4.1 ppm (s, 12H) May appear as 2 or 3 distinct
singlets due to asymmetry.
Aromatic protons. The proton
1H NMR 0 ~7.1-8.5 ppm (m, 4H) at C-8 (peri to aldehyde) will be

significantly deshielded.

IR Spectroscopy

1670-1690 cm™—1

Strong C=0 stretching
vibration (Conjugated
Aldehyde).

MS (ESI+)

m/z 277 [M+H]*

Protonated molecular ion.
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Applications in Drug Discovery

The primary utility of 2,3,6,7-tetramethoxy-1-naphthaldehyde lies in the synthesis of
phenanthroindolizidine alkaloids, a class of compounds exhibiting potent anti-inflammatory
(NF-kB inhibition) and anti-cancer activities.

Mechanism: Pictet-Spengler Cyclization

The aldehyde serves as the electrophilic partner in the Pictet-Spengler reaction with
pyrrolidine-derivatives (e.g., phenanthryl-alkylamines). This step closes the heterocyclic ring,
forming the pentacyclic core of Tylophorine.

2,3,6,7-Tetramethoxy- Amino-Acid / Pyrrolidine
1-naphthaldehyde Derivative

Condensation Condensation
(-H20) (-H20)

Iminium lon
Intermediate

Intramolecular
Friedel-Crafts

Ring Closure

Tylophorine Core
(Phenanthroindolizidine)

Click to download full resolution via product page

Figure 2: The aldehyde acts as the "linchpin” carbon (C-9 in Tylophorine numbering) during the
ring-closing sequence.
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Safety & Handling

e Hazards: As an aromatic aldehyde, it may cause skin and eye irritation. Treat as a potential
sensitizer.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation to the corresponding carboxylic acid (2,3,6,7-tetramethoxy-1-naphthoic acid).

» Reactivity: Incompatible with strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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